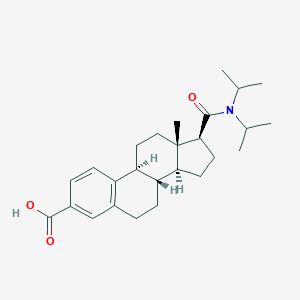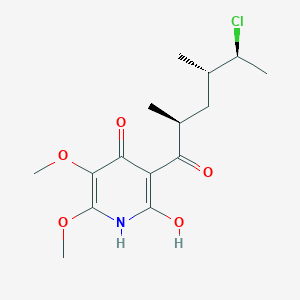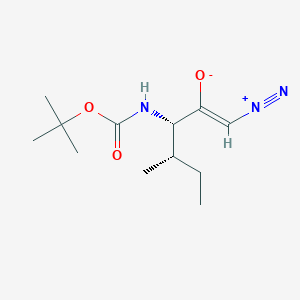![molecular formula C8H6N4O B038955 2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one CAS No. 116577-81-2](/img/structure/B38955.png)
2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one” is a chemical compound that is part of a class of compounds known as triazolopyrimidines . These compounds have been synthesized and characterized using IR, 1H, 13C NMR, and mass spectral data . They have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .
Synthesis Analysis
The synthesis of these compounds involves a multicomponent reaction . The specific synthetic methods of triazole compounds have been summarized in various studies . The synthesis often involves the use of various nitrogen sources .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by single-crystal X-ray diffraction (SXRD) . Triazole, a significant part of these compounds, is a five-member heterocyclic ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multicomponent reactions . These reactions often involve the use of various nitrogen sources .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are related to their structure. The triazole nucleus in these compounds is one of the significant heterocycles that exhibit broad biological activities .Mécanisme D'action
The mechanism of action of these compounds is related to their significant biological activities. They have shown α-glucosidase inhibition, anticancer, and antioxidant activities . The compounds have shown potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines .
Propriétés
IUPAC Name |
2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-11-10-7-9-5-3-1-2-4-6(5)12(7)8/h1-4H,(H,9,10)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMSBXRHWMDDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
